molecular formula C9H11BrO B1289037 1-Bromo-3-propoxybenzene CAS No. 149557-17-5

1-Bromo-3-propoxybenzene

Cat. No.: B1289037
CAS No.: 149557-17-5
M. Wt: 215.09 g/mol
InChI Key: NJOUUFXWXTUITI-UHFFFAOYSA-N
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Description

1-Bromo-3-propoxybenzene is an organic compound with the molecular formula C9H11BrO. It is a brominated aromatic compound where a bromine atom is substituted at the first position and a propoxy group at the third position of the benzene ring. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include avoiding breathing its mist or vapors and avoiding release to the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-propoxybenzene can be synthesized through the bromination of 3-propoxybenzene. The reaction typically involves the use of bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-propoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

1-Bromo-3-propoxybenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-propoxybenzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the propoxy group can undergo various transformations. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

    1-Bromo-4-propoxybenzene: Similar structure but with the propoxy group at the fourth position.

    1-Bromo-2-propoxybenzene: Similar structure but with the propoxy group at the second position.

    1-Bromo-3-methoxybenzene: Similar structure but with a methoxy group instead of a propoxy group.

Uniqueness: 1-Bromo-3-propoxybenzene is unique due to the specific positioning of the bromine and propoxy groups, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for targeted chemical synthesis and research applications.

Properties

IUPAC Name

1-bromo-3-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOUUFXWXTUITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In DMF (100 ml) was dissolved 3-bromophenol (10 g). To the mixture were added potassium carbonate (10.4 g) and bromopropane (6.0 ml), and the mixture was stirred at 60° C. for 2 hours. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography (hexane/ethyl acetate=10/1) to give 1-bromo-3-propoxybenzene (11.2 g).
Quantity
10.4 g
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reactant
Reaction Step One
Quantity
6 mL
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reactant
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0 (± 1) mol
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10 g
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100 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Bromophenol and 1-bromopropane are reacted analogously to Example 1 to give 3-propoxybromobenzene. ##STR25## 3-Propoxybromobenzene is converted analogously to Example 1 into 3-propoxybenzeneboronic acid. ##STR26##
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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